molecular formula C12H14ClN3O B1672597 Fenyripol hydrochloride CAS No. 2441-88-5

Fenyripol hydrochloride

Cat. No.: B1672597
CAS No.: 2441-88-5
M. Wt: 251.71 g/mol
InChI Key: MEDWIGMHHZRIOP-UHFFFAOYSA-N
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Description

Fenyripol hydrochloride is a chemical compound with the molecular formula C12H14ClN3O. It is known for its role as a relaxant of skeletal muscle

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic route can vary, but it generally involves the use of aniline derivatives and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of fenyripol hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Fenyripol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Fenyripol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of fenyripol hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as a relaxant of skeletal muscle by modulating the activity of certain ion channels and receptors. This modulation leads to a decrease in muscle contraction and an overall relaxing effect .

Comparison with Similar Compounds

Fenyripol hydrochloride can be compared with other similar compounds, such as phenylephrine and other skeletal muscle relaxants. While phenylephrine is primarily used as a decongestant and vasoconstrictor, this compound is unique in its specific action on skeletal muscle relaxation . Other similar compounds include:

This compound stands out due to its specific molecular structure and targeted action on skeletal muscles, making it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

2441-88-5

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

1-phenyl-2-(pyrimidin-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c16-11(10-5-2-1-3-6-10)9-15-12-13-7-4-8-14-12;/h1-8,11,16H,9H2,(H,13,14,15);1H

InChI Key

MEDWIGMHHZRIOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O.Cl

Appearance

Solid powder

Key on ui other cas no.

2441-88-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fenyripol hydrochloride;  NSC 43183;  NSC43183;  NSC43183

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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